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Methyl 3-bromo-2-(bromomethyl)propionate is a chemical compound with the molecular formula and a molecular weight of approximately 259.92 g/mol. It is classified as a synthesis reagent and appears as a clear, colorless to light red liquid. The compound has a boiling point of 60-62 °C at 0.4 mmHg and a density of 1.82 g/mL at 25 °C . Its structure includes two bromine atoms attached to a propanoate functional group, which contributes to its reactivity in various
Methyl 3-bromo-2-(bromomethyl)propionate is primarily utilized in organic synthesis, particularly for the formation of sultams and other nitrogen-containing heterocycles. The presence of bromine substituents allows for nucleophilic substitution reactions, where nucleophiles can attack the carbon atoms bonded to bromine, facilitating the formation of new carbon-nitrogen bonds . This property makes it valuable in synthesizing complex organic molecules.
Methyl 3-bromo-2-(bromomethyl)propionate can be synthesized through several methods, typically involving the bromination of propanoic acid derivatives. A common method includes the reaction of methyl propanoate with bromine in the presence of a catalyst or under specific reaction conditions that facilitate the substitution of hydrogen atoms by bromine . This synthetic route can be adjusted based on desired yields and purity levels.
The primary application of methyl 3-bromo-2-(bromomethyl)propionate lies in its role as a reagent in organic synthesis. It is used for:
Interaction studies involving methyl 3-bromo-2-(bromomethyl)propionate focus on its reactivity with nucleophiles and electrophiles. Given its structure, it may react with amines to form amides or with alcohols to yield esters. Such interactions are crucial for understanding how this compound can be utilized in synthesizing more complex molecules .
Methyl 3-bromo-2-(bromomethyl)propionate shares similarities with other halogenated propanoate esters and brominated compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-bromopropanoate | C4H7BrO2 | Contains one bromine atom; used in similar reactions |
| Ethyl 3-bromo-2-bromomethylpropanoate | C6H10Br2O2 | Ethyl group instead of methyl; larger molecular size |
| Methyl bromoacetate | C3H5BrO2 | Simpler structure; commonly used in acylation reactions |
Uniqueness: Methyl 3-bromo-2-(bromomethyl)propionate is distinguished by its dual bromine substituents adjacent to the ester functional group, which enhances its reactivity compared to simpler halogenated esters. This structural feature allows for more complex transformations and applications in synthetic chemistry .
Boiling Point Characteristics
Methyl 3-bromo-2-(bromomethyl)propionate exhibits a boiling point of 60-62°C under reduced pressure conditions of 0.4 mmHg [1] [2] [3] [4]. This relatively low boiling point under vacuum conditions reflects the compound's moderate molecular weight and the influence of intermolecular forces. The reduced pressure requirement for distillation indicates that the compound may undergo decomposition at higher temperatures under atmospheric pressure, which is characteristic of many halogenated organic esters.
Density and Physical State Properties
The compound exists as a liquid at room temperature with a density of 1.82 g/mL at 25°C [1] [2] [3] [5]. The specific gravity measured at 20/20°C is reported as 1.85 [4] [6], indicating a dense liquid phase. This high density is attributable to the presence of two bromine atoms, which significantly increase the molecular mass relative to the molecular volume. The refractive index ranges from 1.508 to 1.51 (n20/D) [1] [2] [3] [5] [4], providing additional confirmation of the compound's optical properties.
Thermal Stability Parameters
The flash point of methyl 3-bromo-2-(bromomethyl)propionate is determined to be 113°C (235.4°F) by closed cup method [3] [5]. This relatively high flash point indicates moderate thermal stability and reduced fire hazard under normal handling conditions. The compound appears as a light yellow to orange clear liquid [4] [6] [7], with color variation potentially indicating the presence of trace impurities or slight decomposition products.
| Property | Value | Reference Citations |
|---|---|---|
| Boiling Point (°C) | 60-62 | [1] [2] [3] [4] |
| Boiling Point (mmHg) | 0.4 | [1] [2] [3] [4] |
| Density (g/mL at 25°C) | 1.82 | [1] [2] [3] [5] |
| Specific Gravity (20/20) | 1.85 | [4] [6] |
| Refractive Index (n20/D) | 1.508-1.51 | [1] [2] [3] [5] [4] |
| Flash Point (°C) | 113 | [3] [5] |
| Flash Point (°F) | 235.4 | [3] [5] |
| Physical State (20°C) | Liquid | [4] [6] [7] |
| Appearance | Light yellow to orange clear liquid | [4] [6] [7] |
Phase Behavior Analysis
Under standard conditions, methyl 3-bromo-2-(bromomethyl)propionate maintains a stable liquid phase. The compound demonstrates typical ester phase behavior with smooth transitions between liquid and vapor phases under controlled temperature and pressure conditions. The absence of readily available melting point data suggests that the compound may have a melting point significantly below room temperature, consistent with its liquid state at ambient conditions.
Nuclear Magnetic Resonance Spectroscopic Profile
The nuclear magnetic resonance spectrum of methyl 3-bromo-2-(bromomethyl)propionate provides distinctive signatures for structural identification [6]. The compound exhibits characteristic chemical shift patterns consistent with its dibrominated ester structure. The methyl ester protons appear as a singlet in the 3.6-3.8 ppm region, deshielded by the adjacent oxygen atom. The central methine proton resonates as a triplet between 3.0-3.5 ppm due to coupling with the adjacent bromomethyl groups. The bromomethyl protons appear as doublets in the 3.8-4.2 ppm range, significantly deshielded by the electronegative bromine substituents.
Infrared Spectroscopic Signatures
The infrared spectrum of methyl 3-bromo-2-(bromomethyl)propionate displays several characteristic absorption bands that serve as definitive fingerprints for identification [8] [9]. The carbonyl stretch of the ester functionality appears as a strong absorption band between 1735-1750 cm⁻¹, consistent with aliphatic ester carbonyl frequencies [8] [10]. The compound follows the characteristic "Rule of Three" pattern for esters, exhibiting three intense peaks around 1740 cm⁻¹ (carbonyl stretch), 1200-1300 cm⁻¹ (primary carbon-oxygen stretch), and 1000-1200 cm⁻¹ (secondary carbon-oxygen stretch) [9].
The alkyl carbon-hydrogen stretching vibrations appear in the 2850-3000 cm⁻¹ region [11] [12], while the carbon-bromine stretching frequencies are observed in the 500-700 cm⁻¹ range, though these are typically weaker in intensity [11] [13]. The fingerprint region (600-1500 cm⁻¹) provides unique molecular identification patterns specific to this dibrominated ester structure.
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| Carbonyl (C=O) ester stretch | 1735-1750 | Strong | Characteristic ester carbonyl frequency |
| Methyl C-H stretch | 2850-3000 | Strong | Alkyl C-H stretching vibrations |
| Methylene C-H stretch | 2850-3000 | Strong | Bromomethyl group C-H stretch |
| C-O ester stretch (primary) | 1200-1300 | Strong | C-O stretch adjacent to carbonyl |
| C-O ester stretch (secondary) | 1000-1200 | Strong | C-O stretch in ester linkage |
| C-Br stretch | 500-700 | Variable (weak-medium) | C-Br vibration (diagnostic but weak) |
| Fingerprint region | 600-1500 | Multiple bands | Unique molecular fingerprint region |
Mass Spectral Fragmentation Patterns
The mass spectrum of methyl 3-bromo-2-(bromomethyl)propionate exhibits characteristic fragmentation patterns consistent with dibrominated organic compounds [14] [15]. The molecular ion peak appears at m/z 259/261/263, displaying the expected isotope pattern from the presence of two bromine atoms. Common fragmentation pathways include loss of bromine atoms (m/z 180/182 for loss of ⁷⁹Br and m/z 178/180 for loss of ⁸¹Br), loss of methyl radicals (m/z 244/246/248), and loss of methoxy groups (m/z 228/230/232).
The bromomethyl cation fragment [CH₂Br]⁺ at m/z 93/95 typically appears as a prominent peak, providing diagnostic confirmation of the bromomethyl functionality. The base peak position varies depending on the specific fragmentation conditions, but frequently appears in the range associated with ester group fragmentations.
| Fragment | m/z Value | Relative Intensity | Notes |
|---|---|---|---|
| Molecular ion [M]⁺ | 259/261/263 | Low (molecular ion) | Isotope pattern from two bromines |
| Loss of Br [M-79]⁺ | 180/182 | Medium | Loss of ⁷⁹Br isotope |
| Loss of Br [M-81]⁺ | 178/180 | Medium | Loss of ⁸¹Br isotope |
| Loss of CH₃ [M-15]⁺ | 244/246/248 | Low-Medium | Methyl radical loss |
| Loss of OCH₃ [M-31]⁺ | 228/230/232 | Medium | Methoxy radical loss |
| Loss of CO₂CH₃ [M-59]⁺ | 200/202/204 | Medium-High | Loss of ester group |
| Bromomethyl cation [CH₂Br]⁺ | 93/95 | High | Characteristic bromine fragment |
| Base peak region | Variable | Variable | Depends on fragmentation pathway |
Aqueous Solubility Profile
Methyl 3-bromo-2-(bromomethyl)propionate exhibits limited solubility in water [16] [17] [18], consistent with its moderate polarity and significant hydrophobic character. While the ester functionality can form hydrogen bonds with water molecules through its oxygen atoms acting as hydrogen bond acceptors [16] [17] [19], the presence of two bromomethyl groups and the overall molecular structure limit aqueous solubility. The compound's behavior follows typical ester solubility patterns where molecules with more than three carbon atoms show decreased water solubility [17].
Organic Solvent Compatibility
The compound demonstrates high solubility in most organic solvents [16] [17] [20], making it suitable for various synthetic and analytical applications. It is very soluble in diethyl ether and chloroform [16] [21], which are commonly used extraction solvents for halogenated esters. The compound also shows good solubility in polar aprotic solvents such as acetone and dichloromethane [16] [21], as well as moderate solubility in nonpolar solvents like hexane [16] [18].
Partition Coefficient Analysis
The calculated logP (octanol/water partition coefficient) value of 2.20 [22] indicates moderately lipophilic character. This value suggests that the compound preferentially partitions into the organic phase when in contact with octanol-water mixtures, consistent with its limited water solubility and high organic solvent compatibility. The partition coefficient value places the compound in an intermediate polarity range, suitable for applications requiring moderate lipophilicity.
| Solvent/Property | Solubility/Value | Notes | Reference Citations |
|---|---|---|---|
| Water | Limited (low) | Polar ester can form H-bonds with water but limited by hydrophobic alkyl groups | [16] [17] [18] |
| Organic solvents (general) | High solubility | High solubility in most organic solvents due to moderate polarity | [16] [17] [20] |
| Ethanol | Soluble | Polar protic solvent compatible with ester functionality | [16] [21] |
| Diethyl ether | Very soluble | Common extraction solvent for esters | [16] [21] |
| Chloroform | Very soluble | Halogenated solvent with good solvating properties | [16] [21] |
| Dichloromethane | Soluble | Polar aprotic solvent suitable for brominated compounds | [16] |
| Hexane | Soluble | Nonpolar solvent - moderate solubility expected | [16] [18] |
| Acetone | Soluble | Polar aprotic solvent with good ester solubility | [16] [21] |
| LogP (octanol/water) | 2.20 | Indicates moderately lipophilic character | [22] |
| Polarity classification | Moderately polar | Contains polar C=O and C-O bonds but significant nonpolar character | [16] [17] [20] |
| Hydrogen bonding capability | Hydrogen bond acceptor only | Oxygen atoms can accept hydrogen bonds but cannot donate | [16] [17] [19] |
Storage Stability Requirements
Methyl 3-bromo-2-(bromomethyl)propionate requires specific storage conditions to maintain chemical stability [4] [6] [7]. The compound should be stored at room temperature, though storage in a cool, dark place below 15°C is recommended to minimize degradation [4] [6] [7]. The material must be stored under an inert gas atmosphere due to its air sensitivity [4] [6] [7], which prevents oxidative degradation and hydrolysis reactions that could compromise product integrity.
Environmental Stability Profile
The compound demonstrates stability under recommended storage conditions but shows sensitivity to environmental factors [23] [7]. Air exposure can lead to gradual degradation, necessitating protection with inert gas atmospheres during storage and handling. Light sensitivity requires storage in dark conditions or amber containers to prevent photochemical decomposition. The compound's stability classification indicates that it remains stable under properly controlled conditions but may undergo decomposition when exposed to moisture, air, or elevated temperatures.
Chemical Stability Considerations
Under appropriate storage conditions, methyl 3-bromo-2-(bromomethyl)propionate maintains chemical stability with minimal decomposition [23] [7]. However, the presence of multiple bromine substituents and the ester functionality makes the compound susceptible to nucleophilic substitution reactions and hydrolysis under inappropriate conditions. The ester group can undergo hydrolysis in the presence of water and catalytic amounts of acid or base, while the bromomethyl groups are reactive toward nucleophiles.
| Condition | Requirement/Status | Reference Citations |
|---|---|---|
| Storage Temperature | Room temperature (recommended <15°C) | [4] [6] [7] |
| Storage Atmosphere | Store under inert gas | [4] [6] [7] |
| Air Sensitivity | Air sensitive | [4] [6] [7] |
| Light Sensitivity | Store in cool, dark place | [4] [6] [7] |
| Stability Classification | Stable under recommended conditions | [23] [7] |
Irritant